molecular formula C6H5ClN2S B1453452 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 53826-89-4

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Cat. No. B1453452
CAS RN: 53826-89-4
M. Wt: 172.64 g/mol
InChI Key: WYEUXQBLKOGGPZ-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a chemical compound . It is a white crystalline solid, soluble in organic solvents .


Synthesis Analysis

A series of fused-pyrimidine derivatives have been discovered as potent and orally active GPR119 agonists. A combination of the fused-pyrimidine structure and 4-chloro-2,5-difluorophenyl group provided the 5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide derivative 14a as a highly potent GPR119 agonist .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is C6H5ClN2S . The average mass is 172.635 Da and the monoisotopic mass is 171.986191 Da .


Chemical Reactions Analysis

Chemically, 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The density of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is 1.5±0.1 g/cm3. The boiling point is 340.0±42.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 56.0±3.0 kJ/mol. The flash point is 159.4±27.9 °C .

Scientific Research Applications

Anti-Inflammatory Applications

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine: derivatives have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory agents with enhanced activities and minimal toxicity.

Antimicrobial Properties

Recent research has highlighted the potential of pyrazolo[3,4-d]pyrimidines , a class of compounds related to 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine, for their antimicrobial properties. They have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in combating bacterial infections, especially in cancer patients who are more susceptible to such infections .

Kinase Inhibition for Cancer Therapy

These compounds serve as scaffolds for developing potent kinase inhibitors. They have shown anticancer activity by inhibiting eukaryotic protein kinases, which are crucial in the signaling pathways that regulate cell division and survival. This application is particularly important in the development of targeted cancer therapies .

Role in Medicinal Chemistry

In medicinal chemistry, 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is employed as a pharmaceutical intermediate. Its unique structure makes it versatile for synthesizing various pharmaceutical compounds, particularly kinase inhibitors, which are essential in treating a wide range of diseases, including cancer .

Biological Research

The compound’s role in biological research includes its use in the synthesis and characterization of derivatives that act as epidermal growth factor receptor inhibitors. These inhibitors are significant in studying cell signaling and cancer biology .

Organic Synthesis

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is also used in organic synthesis. It can undergo various transformations to synthesize different derivatives, which can then be utilized to create more complex molecules for further research and development in organic chemistry .

Drug Development

This compound plays a crucial role in drug development as a scaffold for creating new therapeutic agents. Its structure allows for the synthesis of novel pyrimidine analogs, which can be designed to have specific pharmacological effects .

Industrial Uses

While specific industrial uses of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine are not widely documented, its role as an intermediate in pharmaceutical manufacturing suggests its utility in large-scale synthesis processes. It may be used in the production of various drugs, highlighting its importance in the pharmaceutical industry .

properties

IUPAC Name

4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEUXQBLKOGGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671979
Record name 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

CAS RN

53826-89-4
Record name 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 5,7-dihydrothieno[3,4-d]pyrimidin-4-ol (0.50 g, 3.2 mmol) in DCE (50 mL) was added DIEA (0.42 g, 3.2 mmol) and POCl3 (1.5 g, 9.8 mmol). The mix was refluxed overnight. After cooling, the solvent was removed and the residue was subject to silica gel chromatography, eluting with hexane/ethyl acetate (4:1) to give 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine (0.45 g, 80%). 1H NMR (CDCl3, 400 MHz) δ 8.84 (s, 1H), 4.37 (s, 2H), 4.27 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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